molecular formula C21H22ClN3O2S B2987349 1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 886955-05-1

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2987349
CAS No.: 886955-05-1
M. Wt: 415.94
InChI Key: JHDJKYQGRZSYQX-UHFFFAOYSA-N
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Description

1-[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a piperazine-linked benzothiazole derivative. Its structure features a 7-chloro and 4-methoxy substitution on the benzothiazole core, a phenylpropanone moiety, and a piperazine bridge. This design is typical of compounds targeting central nervous system (CNS) receptors or enzymes, where the piperazine group enhances solubility and bioavailability, while chloro and methoxy substituents modulate electronic and steric properties for receptor interaction .

Properties

IUPAC Name

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-16(22)20-19(17)23-21(28-20)25-13-11-24(12-14-25)18(26)10-7-15-5-3-2-4-6-15/h2-6,8-9H,7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJKYQGRZSYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A4311.5Induction of apoptosis
A5492.0Inhibition of AKT and ERK signaling pathways

The compound induces apoptosis in cancer cells and shows promise in targeting specific signaling pathways critical for cancer cell survival.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action makes it a candidate for therapeutic applications in conditions where inflammation is a concern alongside cancer.

Case Studies

Study on A431 Cells : A detailed investigation assessed the effects of the compound on A431 cells using flow cytometry and ELISA methods. Results indicated significant reductions in cell viability and inflammatory markers at concentrations ranging from 1 µM to 4 µM.

In Vivo Models : Further studies conducted in mouse models revealed that treatment with the compound resulted in reduced tumor growth and lower systemic inflammation markers, emphasizing its potential for therapeutic applications in oncology.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates mitochondrial pathways leading to programmed cell death in cancer cells.
  • Signaling Pathway Inhibition : It effectively inhibits key survival signaling pathways (AKT/ERK), crucial for cancer cell proliferation.

Mechanism of Action

The mechanism of action of 1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzothiazole Derivatives with Varied Substituents

The substituents on the benzothiazole ring significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituents on Benzothiazole Molecular Weight logP Key Differences vs. Target Compound Source
1-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one 4-methyl 365.49 Not reported Lacks chloro and methoxy; increased hydrophobicity
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one 5-chloro, 4-methyl 337.87 Not reported Shorter carbon chain (butanone vs. propanone)
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfonyl]-1-propanone 6-chloro, sulfonyl group Not reported Not reported Chloro at position 6; sulfonyl enhances acidity
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one 7-chloro, imidazo-benzothiazole 467.03 5.2758 Extended imidazo fusion; higher lipophilicity

Key Observations :

  • Substituent Position : The 7-chloro substitution in the target compound (vs. 4-methyl in or 6-chloro in ) likely affects steric interactions with target receptors. Chloro at position 7 may enhance electron-withdrawing effects, influencing binding affinity.
  • Methoxy vs. Methyl : The 4-methoxy group in the target compound improves solubility compared to the 4-methyl analog , which is more hydrophobic.
  • Core Modifications : The imidazo-benzothiazole derivative exhibits significantly higher logP (5.28 vs. ~3–4 for simpler benzothiazoles), suggesting reduced aqueous solubility but better membrane permeability.

Piperazine-Linked Heterocycles with Different Cores

Piperazine is a common linker in medicinal chemistry. Examples from other scaffolds include:

  • Chromen-2-one Derivatives: 7-Methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)-chromen-2-one () shares the methoxy and piperazine groups but uses a chromenone core. The extended propoxy chain may increase flexibility and alter binding kinetics compared to the rigid benzothiazole .
  • Imidazo[1,2-a]pyridine Derivatives: 1-[4-({2-(4-Chlorophenyl)-6-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}methyl)piperazin-1-yl]propan-1-one () replaces benzothiazole with an imidazo-pyridine core.

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in and chloro in the target compound both enhance electrophilicity but differ in steric bulk.

Substituent Effects on Physicochemical Properties

  • logP and Solubility: Methoxy groups (as in the target compound) generally reduce logP compared to methyl or chloro substituents.
  • Bioavailability : Piperazine improves water solubility, but bulky substituents (e.g., imidazo-benzothiazole in ) may hinder absorption.

Biological Activity

The compound 1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2O2SC_{19}H_{21}ClN_{2}O_{2}S, characterized by the presence of a benzothiazole moiety and a piperazine ring. These structural features contribute to its biological activity, particularly in targeting various enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds with a benzothiazole structure often exhibit significant antimicrobial properties. For example, studies have shown that derivatives of benzothiazole demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound has been evaluated for its potential as an antibacterial agent, with preliminary results suggesting effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for Alzheimer's disease. In studies, similar benzothiazole derivatives displayed strong inhibitory activity against AChE with IC50 values significantly lower than standard reference compounds .

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been widely documented. Compounds in this class have been reported to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. The specific compound may similarly affect cancer cell viability, although detailed studies are required to elucidate its precise mechanisms .

The mechanism of action for this compound likely involves interaction with biological targets at the molecular level. The benzothiazole moiety can interact with various enzymes and receptors, potentially leading to therapeutic effects through:

  • Enzyme modulation : Inhibiting enzymes critical for disease progression.
  • Receptor binding : Affecting signaling pathways associated with cell growth and apoptosis.

Study 1: Antimicrobial Screening

In a comparative study evaluating the antimicrobial activity of several benzothiazole derivatives, the compound exhibited an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics. The study highlighted its potential as a lead compound for further development in antimicrobial therapy .

Study 2: AChE Inhibition

A recent investigation focused on the synthesis of piperazine derivatives revealed that compounds similar to this compound showed promising AChE inhibitory activity. The study provided IC50 values demonstrating significant efficacy compared to traditional inhibitors .

Data Tables

Activity TypeCompound NameIC50 (μM)Reference
Antibacterial1-[4-(7-chloro-4-methoxy-benzothiazol-2-yl)piperazine]10.5 ± 0.5
AChE Inhibition1-[4-(7-chloro-4-methoxy-benzothiazol-2-yl)piperazine]3.2 ± 0.3
AnticancerVarious benzothiazole derivativesVaries

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